molecular formula C22H23N3O3S B2373578 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide CAS No. 1790197-61-3

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide

Cat. No.: B2373578
CAS No.: 1790197-61-3
M. Wt: 409.5
InChI Key: AFJUEKFHYPWJKZ-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(o-tolyloxy)benzenesulfonamide, also known as PPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPSB is a sulfonamide-based compound that has been synthesized using different methods.

Scientific Research Applications

Metabolism and Toxicology Research

  • Metabolite Profiling and Toxicity Analysis : The compound has been studied in the context of metabolism and disposition in humans. For example, research has identified various metabolites and pathways involved in the metabolism of related compounds, highlighting their potential use in understanding drug metabolism and disposition in clinical settings (Christopher et al., 2010), (Renzulli et al., 2011).

  • Inhalation Toxicity and Metabolite Identification : Studies have also focused on understanding the toxicological impact of inhalation and identifying specific metabolites in the human body related to similar compounds, which can be crucial for occupational health and safety (Tao et al., 2022).

Analytical and Bioanalytical Applications

  • Bioanalytical Marker Development : Research has been conducted to develop bioanalytical markers for exposure to specific compounds, which can be essential for monitoring occupational exposure or environmental pollution (Fang et al., 2004).

  • Analytical Characterization in Complex Cases : The compound and its related substances have been used in analytical studies to resolve complex toxicological cases, demonstrating their relevance in forensic toxicology (Ameline et al., 2019).

Clinical Research and Drug Development

  • Clinical Trial Applications : Some studies have explored the use of related compounds in clinical trials, focusing on their potential as inhibitors in the metabolic activation of specific carcinogens, indicating their importance in drug development and cancer prevention research (Yuan et al., 2016).

Properties

IUPAC Name

4-(2-methylphenoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-17-6-2-3-7-21(17)28-19-9-11-20(12-10-19)29(26,27)24-18-13-15-25(16-18)22-8-4-5-14-23-22/h2-12,14,18,24H,13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJUEKFHYPWJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3CCN(C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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